molecular formula C8H7FN2 B1398734 7-fluoro-1H-indol-5-amine CAS No. 926028-84-4

7-fluoro-1H-indol-5-amine

Cat. No. B1398734
M. Wt: 150.15 g/mol
InChI Key: IBLGHVMLQMHMSQ-UHFFFAOYSA-N
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Description

7-fluoro-1H-indol-5-amine is a compound with the molecular formula C8H7FN2 . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .


Molecular Structure Analysis

The molecular structure of 7-fluoro-1H-indol-5-amine consists of an indole ring, which is a fused ring structure containing a benzene ring and a pyrrole ring . The compound also contains a fluorine atom at the 7th position and an amine group at the 5th position of the indole ring .

Scientific Research Applications

Synthesis and Binding Properties

One study focused on the synthesis and binding properties of amide-based anion receptors derived from 1H-indole-7-amine, demonstrating the potential of indolamine as an alternative to aniline in constructing amide-based anion receptors. The introduction of indolamine enhances anion binding significantly, revealing its importance in molecular recognition and sensor design (Zieliński, Dydio, & Jurczak, 2008).

Oxidative Diamination of Indoles

Another research effort reported the oxidative diamination of substituted indoles with anilines, facilitated by 1-fluoro-1,2-benziodoxol-3(1H)-one. This method yields a wide range of N-aryl-3-(arylimino)-3H-indol-2-amine derivatives, highlighting the versatility of fluorinated indole derivatives in synthetic chemistry (Jiang, Li, & Yu, 2018).

Antimicrobial and Anticancer Activities

The antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitro and fluoro substituted indole carbohydrazides were examined. These compounds exhibited moderate to good antiproliferative activity, suggesting their potential in developing new therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Structural Evaluation of Substituted Indoles

Research on the synthesis and crystal structure of 5-methyl-6-acetyl substituted indole and gramine derivatives provided insights into the structural aspects of substituted indoles. This study contributes to the understanding of molecular interactions and the design of new compounds with potential biological activities (Kukuljan, Kranjc, & Perdih, 2016).

Antitumor Activities

The synthesis and evaluation of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones for their in vitro antitumor activities represent another significant application. Certain derivatives showed better inhibitory activity against specific cell lines than the positive control, indicating the potential of fluorinated indoles in cancer research (Houxing, 2009).

Computational Investigations

Experimental and computational investigations of new indole derivatives underscore the relevance of indole-based compounds across various applications. The combined spectroscopic, SC-XRD, DFT/TD-DFT, and QTAIM analysis provide a comprehensive understanding of the properties and stability of indole derivatives (Tariq et al., 2020).

Future Directions

Indole derivatives, including 7-fluoro-1H-indol-5-amine, have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This opens up new avenues for the exploration of indole derivatives in drug discovery and development .

properties

IUPAC Name

7-fluoro-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLGHVMLQMHMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725523
Record name 7-Fluoro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-1H-indol-5-amine

CAS RN

926028-84-4
Record name 7-Fluoro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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